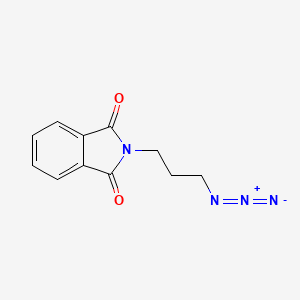

2-(3-Azidopropyl)isoindole-1,3-dione

概述

描述

2-(3-Azidopropyl)isoindole-1,3-dione is a phthalimide derivative characterized by a terminal azide group connected via a three-carbon linker. This compound is notable for its application in Click Chemistry due to the presence of the azide group, which facilitates efficient and selective reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azidopropyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-azidopropylamine. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as toluene or ethanol. The product is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反应分析

Types of Reactions: 2-(3-Azidopropyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Click Reactions: The azide group readily participates in Click Chemistry, particularly in azide-alkyne cycloaddition reactions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Click Reactions: Typically involve copper(I) catalysts and alkyne substrates under mild conditions.

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products:

Click Reactions: Yield triazole derivatives.

Substitution Reactions: Produce substituted phthalimides with various functional groups

科学研究应用

Organic Synthesis

2-(3-Azidopropyl)isoindole-1,3-dione serves as a versatile intermediate in organic synthesis. Its azide group allows for click chemistry reactions, particularly the azide-alkyne cycloaddition, which is a powerful tool for constructing complex molecular architectures. This reaction is highly valued for its efficiency and selectivity, making it suitable for synthesizing various functionalized compounds .

Medicinal Chemistry

The isoindole framework is known for its diverse biological activities. Compounds similar to this compound have demonstrated significant pharmacological properties, including:

- Antibacterial Activity : Isoindole derivatives have been reported to exhibit antibacterial effects against various pathogens.

- Antitumor Properties : Studies indicate that certain isoindole compounds can inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : These compounds are also being investigated for their potential to reduce inflammation in various disease models .

Material Science

Due to its unique electronic properties, this compound may find applications in the development of new materials. Its derivatives have been explored for use in nonlinear optical (NLO) materials due to their delocalized π-electrons, which enhance their optical properties . Such materials are crucial in telecommunications and advanced data storage technologies.

Drug Delivery Systems

The compound's azide functionality can be utilized in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This application is particularly relevant in the development of antibody-drug conjugates and targeted drug delivery systems . The ability to modify surfaces with this compound opens avenues for creating more effective therapeutic agents.

Case Study 1: Antitumor Activity

A study investigating the anticancer properties of isoindole derivatives found that this compound exhibited promising activity against specific cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead structure for developing novel anticancer drugs .

Case Study 2: Click Chemistry Applications

Research demonstrated the utility of this compound in click chemistry reactions. The compound successfully reacted with various alkynes to produce triazoles with high yields. This method showcased not only the efficiency of using this compound as a building block but also its versatility in synthesizing complex molecules for pharmaceutical applications .

作用机制

The mechanism of action of 2-(3-Azidopropyl)isoindole-1,3-dione primarily involves its azide group, which can undergo cycloaddition reactions to form stable triazole rings. These reactions are highly selective and efficient, making the compound valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as bioconjugation or drug delivery .

相似化合物的比较

Phthalimide: The parent compound, lacking the azide group.

N-isoindoline-1,3-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness: 2-(3-Azidopropyl)isoindole-1,3-dione is unique due to its terminal azide group, which enables Click Chemistry applications. This feature distinguishes it from other phthalimide derivatives and enhances its utility in various scientific and industrial fields .

生物活性

2-(3-Azidopropyl)isoindole-1,3-dione, also known by its CAS number 88192-21-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an azide functional group attached to an isoindole-1,3-dione core. The structural formula can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological interactions.

Research indicates that compounds related to isoindole-1,3-dione derivatives exhibit various biological activities, including anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole-1,3-dione derivatives. A notable study evaluated the in vivo efficacy of similar compounds against A549 lung adenocarcinoma cells. The results demonstrated significant tumor growth inhibition and improved survival rates in treated mice compared to controls .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line | IC50 (µM) | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| This compound | A549 | TBD | Significant | |

| N-benzylisoindole-1,3-dione | A549 | 15.2 | Significant | |

| N-isoindoline-1,3-dione | HeLa | 20.5 | Moderate |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can include azidation processes. The introduction of the azide group is crucial for enhancing the compound's biological properties. Variants of this compound have been synthesized to study their effects on various biological targets .

Case Studies

Several case studies have been conducted to evaluate the biological effects of isoindole derivatives:

- Study on N-benzylisoindole Derivatives :

- Toxicological Evaluation :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Azidopropyl)isoindole-1,3-dione, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or click chemistry. A common method involves reacting N-(3-Bromopropyl)phthalimide with sodium azide (NaN₃) in polar solvents like DMF or DMSO at 60–80°C for 6–12 hours to replace the bromine with an azide group . For click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using precursors like 2-(3-azidopropyl)isoindoline-1,3-dione and terminal alkynes under green LED irradiation (530 nm) with catalytic CuCl₂ and EY (eosin Y) . Optimization focuses on solvent choice (e.g., ethanol/water mixtures), reaction time (4–6 hours), and stoichiometric ratios (1:1 azide:alkyne) to achieve yields >80% .

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | NaN₃, DMF | 80°C, 12h | 70–85% |

| CuAAC | Phenyl acetylene, CuCl₂, EY | Green LED, 4h | 80–90% |

Q. How is this compound characterized using spectroscopic techniques?

1H/13C NMR and 2D-COSY/HSQC are critical for structural confirmation. Key NMR signals include:

- 1H-NMR (CDCl₃): δ 7.68–7.83 ppm (phthalimide aromatic protons), δ 3.60–3.80 ppm (azidopropyl -CH₂- groups) .

- 13C-NMR (CDCl₃): δ 167–170 ppm (carbonyl carbons), δ 40–50 ppm (propyl chain carbons) . 2D-COSY confirms proton-proton correlations (e.g., between phthalimide H(8) and H(9)), while HSQC links protons to adjacent carbons, excluding quaternary carbons . IR spectroscopy identifies the azide stretch (~2100 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for removing unreacted starting materials . Recrystallization in chloroform or methanol improves purity (>95%) . For azide-containing intermediates, avoid high temperatures due to explosion risks; instead, use low-pressure distillation or cold filtration .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data in structural assignments?

Contradictions in NMR or IR data may arise from impurities or tautomerism. For example, ambiguous proton shifts in the azidopropyl chain can be resolved via 2D-HSQC to confirm carbon connectivity . Comparative analysis with analogs (e.g., 2-(3-bromopropyl)isoindole-1,3-dione) helps validate assignments . In cases of overlapping signals, deuterated solvents (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR may clarify splitting patterns .

Q. What are the pharmacological applications of this compound derivatives?

The compound serves as a precursor for enzyme inhibitors. For instance, click chemistry-derived triazole analogs exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) , with IC₅₀ values in the micromolar range . Modifications at the phthalimide or azidopropyl moiety (e.g., fluorination or hydroxylation) enhance blood-brain barrier penetration, as demonstrated in neuropharmacological studies .

Q. What safety protocols are essential when handling the azide functional group in this compound?

- Thermal stability: Avoid heating above 100°C to prevent explosive decomposition .

- Storage: Keep in a cool, dark environment (<25°C) with moisture-resistant packaging.

- Waste disposal: Quench residual azides with sodium nitrite (NaNO₂) and cerium(IV) ammonium nitrate (CAN) in acidic conditions .

Q. How do reaction conditions influence the regioselectivity of click chemistry with this azide?

CuAAC regioselectivity depends on solvent polarity and catalyst loading. In ethanol/water (3:1), the reaction favors 1,4-triazole isomers, while DMF promotes 1,5-products. Increasing CuCl₂ concentration (5–10 mol%) accelerates kinetics but may reduce selectivity . Computational modeling (e.g., DFT) predicts transition-state geometries to guide condition optimization .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual solvents (DMF, DMSO) and unreacted NaN₃ are common impurities. HPLC-MS with a C18 column (acetonitrile/water gradient) detects NaN₃ at ppm levels . For azide quantification, iodometric titration or UV-Vis spectroscopy (λ = 260 nm) is employed .

Q. Data Contradiction Analysis

Q. Why do similar synthetic methods yield divergent outcomes for isoindole-dione derivatives?

Discrepancies in yields (e.g., 64–93% for fluorinated analogs ) often stem from steric or electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity, requiring longer reaction times . Solvent polarity also plays a role: CHCl₃ favors crystallization of hydrophobic derivatives, while methanol aids polar intermediates .

Q. How can researchers validate the biological activity of this compound derivatives?

In vitro assays (e.g., Ellman’s method for ChE inhibition ) and molecular docking (PDB: 4EY7 for MAO-A) are standard. For in vivo studies, pharmacokinetic profiling (plasma half-life, clearance) in rodent models ensures therapeutic potential . Cross-referencing with structurally validated analogs (e.g., naphthalimide derivatives ) minimizes false positives.

属性

IUPAC Name |

2-(3-azidopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSQWAQECRXRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236882 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-21-6 | |

| Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。